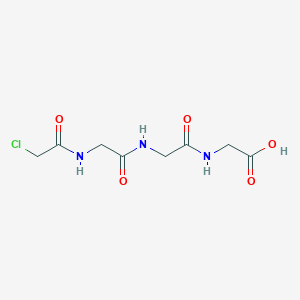

N-(Chloroacetyl)glycylglycylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

104186-69-8 |

|---|---|

Molecular Formula |

C8H12ClN3O5 |

Molecular Weight |

265.65 g/mol |

IUPAC Name |

2-[[2-[[2-[(2-chloroacetyl)amino]acetyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C8H12ClN3O5/c9-1-5(13)10-2-6(14)11-3-7(15)12-4-8(16)17/h1-4H2,(H,10,13)(H,11,14)(H,12,15)(H,16,17) |

InChI Key |

JDIFMCNVLPJSTJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of N-(Chloroacetyl)glycylglycylglycine in Water vs. DMSO

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of peptide-based compounds is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and efficacy. This guide provides a detailed analysis of the solubility of N-(Chloroacetyl)glycylglycylglycine, a modified tripeptide, in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). By examining the physicochemical properties of the solute and the solvents, this document offers a comprehensive understanding of the intermolecular forces governing its dissolution. Furthermore, it presents a structured methodology for solubility determination, ensuring accuracy and reproducibility in experimental settings.

Introduction: The Significance of Solubility in Peptide Research

This compound is a derivative of the simple tripeptide glycylglycylglycine, featuring a chloroacetyl group at the N-terminus. This modification introduces a reactive electrophilic site, making the molecule a valuable tool for various biochemical applications, including enzyme inhibition and bioconjugation. However, the success of these applications hinges on the ability to prepare solutions of known and adequate concentration, a process dictated by the compound's solubility.

The choice of solvent is paramount. Water, as the biological solvent, is often preferred for in vitro and in vivo studies. In contrast, DMSO is a powerful aprotic solvent renowned for its ability to dissolve a wide range of organic molecules, including those with poor aqueous solubility.[1] Understanding the solubility of this compound in both these media is therefore essential for researchers to design and execute experiments effectively.

Comparative Analysis of Solvents and Solute

The differential solubility of a solute in two different solvents can be understood by analyzing the interplay of their respective molecular properties.

Solvent Properties: Water vs. DMSO

| Property | Water (H₂O) | Dimethyl Sulfoxide (DMSO) |

| Molar Mass ( g/mol ) | 18.02 | 78.13 |

| Density (g/mL at 20°C) | 0.998 | 1.100 |

| Boiling Point (°C) | 100 | 189 |

| Melting Point (°C) | 0 | 18.5 |

| Dielectric Constant (at 20°C) | 80.1 | 47.2 |

| Dipole Moment (Debye) | 1.85 | 3.96 |

| Solvent Type | Protic, Polar | Aprotic, Polar |

| Hydrogen Bonding | Donor & Acceptor | Acceptor only |

Water is a highly polar, protic solvent capable of forming extensive hydrogen bond networks. Its small size and ability to act as both a hydrogen bond donor and acceptor make it an excellent solvent for ionic and highly polar compounds, particularly those with hydrogen-bonding functional groups.

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent.[2] Its polarity arises from the highly polarized sulfoxide bond. While it can accept hydrogen bonds through its oxygen atom, it lacks acidic protons to donate hydrogen bonds.[3] This characteristic makes it particularly effective at solvating large organic molecules and disrupting intermolecular forces within a crystal lattice.[1] The mixing of DMSO and water is a complex process, with physicochemical properties deviating significantly from ideal behavior due to the formation of hydrogen-bonded aggregates.[4]

Solute Properties: this compound

To predict the solubility of this compound, we must first analyze its molecular structure and functional groups.

Structure: Cl-CH₂-C(=O)-NH-CH₂-C(=O)-NH-CH₂-C(=O)-NH-CH₂-COOH

Key Functional Groups:

-

Carboxylic Acid (-COOH): An acidic group that can deprotonate to form a carboxylate anion (-COO⁻), significantly increasing aqueous solubility. It is a strong hydrogen bond donor and acceptor.

-

Amide Bonds (-C(=O)NH-): These peptide bonds are polar and can participate in hydrogen bonding as both donors (N-H) and acceptors (C=O).

-

Chloroacetyl Group (Cl-CH₂-C(=O)-): This group introduces a degree of hydrophobicity due to the C-Cl and C-C bonds, while the carbonyl group is polar. The presence of the chloroacetyl group can potentially lead to reactivity with DMSO, especially under certain conditions.[5]

-

Glycine Residues: The glycine backbone is relatively simple and flexible.

Charge Characteristics: To estimate the peptide's charge at a neutral pH, we can assign values to its ionizable groups.[6][7]

-

N-terminus: The N-terminal amine is acylated with the chloroacetyl group and is therefore not basic.

-

C-terminus (-COOH): This group is acidic and will be deprotonated at pH 7, contributing a charge of -1.

-

Amino Acid Side Chains: Glycine has a non-polar side chain (a hydrogen atom) and does not contribute to the overall charge.

Therefore, at neutral pH, this compound is expected to carry an overall negative charge, suggesting it is an acidic peptide .[8]

Quantitative Solubility Data

| Solvent | Predicted Solubility | Rationale |

| Water | Moderate to High | The presence of a C-terminal carboxylic acid and multiple amide bonds allows for significant hydrogen bonding with water. As an acidic peptide, its solubility in neutral or basic aqueous solutions is expected to be favorable.[6][7] The solubility of the parent peptide, glycylglycine, is known to be high in water.[9] |

| DMSO | High | DMSO is an excellent solvent for many organic compounds, including peptides.[1] Its high polarity and ability to act as a hydrogen bond acceptor will facilitate the disruption of the peptide's crystal lattice and solvation of the polar amide and carboxylic acid groups.[3] For many hydrophobic peptides, DMSO is a solvent of choice.[10][11] |

It is important to note that the presence of the chloroacetyl group may slightly decrease aqueous solubility compared to the parent tripeptide due to its somewhat hydrophobic nature.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the following protocol is recommended. It is crucial to first test solubility with a small amount of the peptide to avoid wasting the entire sample.[7]

Materials and Equipment

-

This compound (powder form)

-

Deionized, sterile water

-

Anhydrous DMSO

-

Vortex mixer

-

Sonicator bath

-

Microcentrifuge

-

Analytical balance

-

Calibrated pipettes

-

Spectrophotometer (optional, for concentration determination)

Step-by-Step Procedure

-

Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.[7]

-

Initial Solvent Addition:

-

For Water: Weigh a small, precise amount of the peptide (e.g., 1 mg) into a microcentrifuge tube. Add a calculated volume of deionized water to achieve a desired starting concentration (e.g., 10 mg/mL).

-

For DMSO: In a separate tube, weigh an identical amount of the peptide. Add the corresponding volume of anhydrous DMSO.

-

-

Dissolution:

-

Observation and Centrifugation: Visually inspect the solutions for any undissolved particles. A properly solubilized peptide will result in a clear, transparent solution.[7] Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining solid material.[7]

-

Solubility Assessment:

-

Qualitative: If the solution is clear after centrifugation, the peptide is soluble at that concentration.

-

Quantitative (Saturation Method): To determine the saturation solubility, add small, known amounts of the peptide to a fixed volume of solvent until a precipitate persists after vigorous mixing and sonication. The total mass of dissolved peptide per unit volume represents the solubility.

-

Considerations for Problematic Dissolution

-

In Water: If the peptide is poorly soluble in neutral water, its acidic nature suggests that adjusting the pH to a slightly basic level (e.g., using a dilute solution of ammonium bicarbonate) will increase solubility by ensuring the carboxylic acid is fully deprotonated.[8]

-

In DMSO: If solubility is still an issue in DMSO, which is unlikely for this peptide, gentle warming may be attempted. However, be mindful of the potential for reactivity between the chloroacetyl group and DMSO at elevated temperatures.

Visualization of Solubility Factors

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in water and DMSO.

Caption: Key intermolecular interactions influencing peptide solubility.

Conclusion and Recommendations

Based on the structural analysis of this compound and the properties of water and DMSO, it is concluded that the peptide should exhibit good solubility in both solvents.

-

For biological applications, initial dissolution attempts should be made in an aqueous buffer. Given the acidic nature of the peptide, a neutral or slightly basic buffer (pH 7.0-8.0) is recommended to maximize solubility.

-

For applications requiring higher concentrations or for stock solutions, DMSO is an excellent choice.[10] Stock solutions in DMSO can then be diluted into aqueous buffers for final experimental use, ensuring the final DMSO concentration is compatible with the biological system under study.

It is imperative for researchers to empirically verify solubility under their specific experimental conditions using the protocol outlined in this guide. This ensures the accuracy and reliability of subsequent experiments involving this compound.

References

- gChem. DMSO Physical Properties.

- Bio Basic. Peptide Solubility | Peptide Synthesis.

- Characterization of Binary Solvent Mixtures of DMSO with W

- MilliporeSigma. Solubility Guidelines for Peptides.

- JPT Peptide Technologies.

- SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide.

- ResearchGate.

- GenScript. F1-SFP-peptide solubility guidelines 2020Q1.

- Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)

- ResearchGate. Densities and solubilities of glycylglycine and glycyl-L-alanine in aqueous electrolyte solutions.

- Reddit. If I am using DMSO as a solvent for my reaction and chloroacetyl chloride as a reagent, do they both react? (2021-04-17).

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. gchemglobal.com [gchemglobal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. biobasic.com [biobasic.com]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. jpt.com [jpt.com]

- 11. genscript.com [genscript.com]

Literature review on N-(Chloroacetyl)glycylglycylglycine applications

Technical Guide: N-(Chloroacetyl)glycylglycylglycine – Synthesis, Reactivity, and Applications

Executive Summary

This compound (Cl-Ac-Gly-Gly-Gly-OH) is a specialized peptide derivative serving as a critical electrophilic intermediate in radiopharmaceutical chemistry and bioconjugation. Its structural architecture combines a reactive α-haloacetyl warhead with a flexible triglycine spacer , making it an ideal scaffold for constructing chelators (specifically MAG3 ) and for introducing thiol-reactive sites onto amines.

This guide details the physicochemical properties, synthesis protocols, and primary applications of this compound, focusing on its role as the precursor to Technetium-99m Mertiatide (Tc-99m MAG3) , a gold-standard renal imaging agent.

Chemical Identity & Mechanism of Action

Structural Analysis

The molecule consists of a chloroacetyl group attached to the N-terminus of a triglycine peptide.

-

Formula:

-

Molecular Weight: ~265.65 g/mol

-

Key Functional Groups:

-

Chloroacetyl (Cl-CH₂-CO-): An electrophile susceptible to nucleophilic attack.

-

Triglycine Backbone (-Gly-Gly-Gly-): A flexible, hydrophilic spacer that minimizes steric hindrance.

-

C-Terminal Carboxyl (-COOH): A handle for conjugation to amines or biomolecules.

-

Reactivity Profile: The Mechanism

The primary utility of this molecule lies in the nucleophilic substitution (

-

Reaction:

-

Kinetics: The reaction is highly specific for thiols at physiological pH (7.0–8.0), proceeding rapidly compared to amines or hydroxyls.

-

Selectivity: This allows for site-specific labeling of cysteine residues in proteins or the introduction of sulfur donors for metal chelation.

Primary Application: Precursor for Tc-99m MAG3 (Mertiatide)

The most commercially and clinically significant application of this compound is as the synthetic precursor to Mercaptoacetyltriglycine (MAG3) .

The MAG3 Pathway

Tc-99m MAG3 is a diagnostic radiopharmaceutical used to evaluate renal function.[1] The "MAG3" ligand (

Synthesis Workflow:

-

Acylation: Triglycine is reacted with Chloroacetyl Chloride to form this compound.

-

Thiol Introduction: The chloride is displaced by a protected thiol (e.g., thiobenzoate) to form S-Benzoyl-MAG3 (Betiatide).

-

Radiolabeling: During the "kit" preparation, the benzoyl group is hydrolyzed (or the thiol deprotected) in the presence of Tc-99m pertechnetate and a reducing agent (SnCl₂), forming the active Tc-99m MAG3 complex.

Figure 1: Synthetic pathway from Triglycine to the clinical radiopharmaceutical Tc-99m MAG3, highlighting the central role of the chloroacetyl intermediate.

Secondary Application: Bifunctional Bioconjugation Linker

Beyond radiopharmacy, this compound serves as a versatile heterobifunctional linker .

Mechanism of Action

-

Step 1 (Amine Coupling): The C-terminal carboxyl is activated (e.g., NHS ester) and reacted with a primary amine on a drug, fluorophore, or surface.

-

Step 2 (Thiol Capture): The resulting conjugate now displays a reactive chloroacetyl group, which selectively captures cysteine-containing peptides or proteins.

Advantages of the GGG Spacer

-

Solubility: The triglycine motif is highly polar, improving the water solubility of hydrophobic payloads.

-

Flexibility: It provides a ~10-12 Å spacer, reducing steric hindrance between the payload and the target protein.

-

Stability: The amide bonds are stable in plasma, unlike ester linkages.

Experimental Protocols

Synthesis of this compound

Adapted from standard Schotten-Baumann procedures for chloroacetyl peptides.

Materials:

-

Glycylglycylglycine (Triglycine)[2]

-

Sodium Hydroxide (2M)

-

Hydrochloric Acid (6M)

Protocol:

-

Dissolution: Dissolve 10 mmol of Triglycine in 10 mL of 2M NaOH. Cool to 0°C in an ice bath.

-

Acylation: Dropwise add 12 mmol of Chloroacetyl Chloride while simultaneously adding 2M NaOH to maintain pH between 10–11. Critical: pH control is essential to prevent hydrolysis of the chloride reagent.

-

Reaction: Stir vigorously at 0°C for 30 minutes, then at room temperature for 1 hour.

-

Workup: Acidify the solution to pH 2.0 using 6M HCl. The product may precipitate; if not, extract with Ethyl Acetate (repeatedly, as the peptide is polar) or purify via preparative HPLC.

-

Characterization: Confirm identity via ESI-MS (Expected [M+H]+: ~266.05 m/z).

Thiol Conjugation Assay (Quality Control)

To verify the reactivity of the chloroacetyl group.

-

Reagent: Prepare a 10 mM solution of N-Acetylcysteine (NAC) in PBS (pH 7.4).

-

Reaction: Mix the Chloroacetyl-peptide with NAC (1:1.5 molar ratio).

-

Monitoring: Incubate at RT for 30 mins. Monitor the disappearance of the free thiol using Ellman’s Reagent (DTNB) or by HPLC shift.

-

Result: >95% conversion indicates a functional electrophile.

Comparative Data: Linker Properties

| Linker Type | Reactive Group | Spacer Composition | Hydrophilicity | Stability (Plasma) |

| Cl-Ac-Gly-Gly-Gly | Chloroacetamide | Triglycine (Peptide) | High | High |

| SMCC | Maleimide | Cyclohexane | Low | Moderate (Ring opening) |

| SPDP | Pyridyl Disulfide | Alkyl chain | Low | Low (Reducible) |

| Iodoacetyl-PEG | Iodoacetamide | PEG | High | High |

Table 1: Comparison of this compound against common commercial crosslinkers. The peptide backbone offers superior hydrophilicity compared to alkyl spacers.

Visualizing the Bioconjugation Workflow

The following diagram illustrates how this molecule bridges an amine-containing drug to a cysteine-containing protein.

Figure 2: Step-by-step conjugation strategy using this compound as a heterobifunctional linker.

References

-

Synthesis of Mercaptoacetyltriglycine (MAG3) Precursors

-

Reactivity of Chloroacetyl Peptides

-

Coordin

-

Commercial Availability & Properties

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Cellular Uptake of a Glycylglycine Chelate of Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Technetim (99mTc) tiatide, Technetium (99mTc) mertiatide, MAG3-[99mTc], [99mTc]-MAG3, MAGscinti, Technescan MAG3-药物合成数据库 [drugfuture.com]

- 4. hzdr.de [hzdr.de]

- 5. WO2007148088A2 - Radiopharmaceutical products - Google Patents [patents.google.com]

- 6. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(CHLOROACETYL)GLYCYLGLYCINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Glycylglycine | C4H8N2O3 | CID 11163 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Mastering Site-Specific Bioconjugation: A Detailed Protocol Using N-(Chloroacetyl)glycylglycylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the use of N-(Chloroacetyl)glycylglycylglycine, a thiol-reactive crosslinker, for the site-specific modification of proteins and other biomolecules. We delve into the underlying chemical principles, provide a detailed, step-by-step protocol for a typical bioconjugation reaction, and offer insights into optimization, characterization, and troubleshooting. The chloroacetyl moiety offers a robust and stable alternative to other thiol-reactive chemistries, forming a permanent thioether bond with cysteine residues. The inclusion of a hydrophilic glycylglycylglycine spacer enhances solubility and can mitigate steric hindrance, making this reagent a versatile tool in the development of antibody-drug conjugates (ADCs), protein-peptide conjugates, and other advanced biotherapeutics.

Introduction: The Rationale for Chloroacetyl-Based Bioconjugation

The precise and stable covalent linkage of functional molecules to biomolecules is a cornerstone of modern drug development and proteomics research. Among the various strategies, targeting the sulfhydryl group of cysteine residues provides a high degree of site-specificity due to the relatively low abundance of free cysteines in proteins.[1] While maleimide chemistry is widely used for this purpose, the resulting thiosuccinimide linkage can be susceptible to retro-Michael reactions, leading to conjugate instability.[2][3]

Haloacetyl-based reagents, such as this compound, offer a compelling alternative by reacting with thiols via a nucleophilic substitution mechanism to form a highly stable thioether bond.[] This irreversible linkage is a critical attribute for therapeutic applications where conjugate stability in vivo is paramount.

The this compound reagent incorporates two key features:

-

The Chloroacetyl Group: A moderately reactive haloacetyl moiety that exhibits high selectivity for the nucleophilic thiol group of cysteine residues under mildly alkaline conditions.

-

The Glycylglycylglycine Spacer: A short, hydrophilic peptide linker that can improve the solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic payloads.[5][6][7] This spacer also provides spatial separation between the biomolecule and the conjugated payload, which can help to preserve the biological activity of both components by reducing steric hindrance.[8]

Reaction Mechanism and Specificity

The conjugation of this compound to a cysteine-containing biomolecule proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion (-S⁻), formed by the deprotonation of the cysteine's sulfhydryl group at a pH above its pKa (~8.5), acts as the nucleophile.[1] This thiolate attacks the electrophilic carbon atom of the chloroacetyl group, displacing the chloride ion and forming a stable thioether linkage.

Specificity and Potential Off-Target Reactions:

While the chloroacetyl group is highly reactive towards thiols, other nucleophilic amino acid side chains can potentially react, especially at higher pH values or with a large excess of the reagent. These include the imidazole ring of histidine and the ε-amino group of lysine. However, the significantly higher nucleophilicity of the thiolate anion at a pH range of 7.5-8.5 generally ensures a high degree of specificity for cysteine residues.

Detailed Bioconjugation Protocol

This protocol provides a general framework for the conjugation of this compound to a protein containing one or more accessible cysteine residues. Optimization of the molar ratio of reactants, reaction time, and temperature may be necessary for specific applications.

Materials and Reagents

-

Biomolecule: Protein or peptide containing at least one free cysteine residue (e.g., antibody, enzyme, or synthetic peptide).

-

This compound: (CAS: 15474-96-1)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5-8.5. Amine-free buffers such as phosphate or HEPES are essential to avoid side reactions with the chloroacetyl group.

-

Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) if reduction of disulfide bonds is required to expose cysteine residues.

-

Solvent for Reagent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Quenching Reagent: 2-Mercaptoethanol or L-cysteine.

-

Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system.[9]

Step-by-Step Experimental Procedure

Step 1: Biomolecule Preparation

-

Buffer Exchange: Ensure your biomolecule is in the appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL. This can be achieved by dialysis, diafiltration, or using a desalting column.

-

Reduction of Disulfides (Optional): If your target cysteines are involved in disulfide bonds, they must first be reduced.

-

Add a 10- to 20-fold molar excess of TCEP to the protein solution.

-

Incubate at room temperature for 30-60 minutes.

-

It is crucial to remove the reducing agent before adding the chloroacetyl reagent. This can be done using a desalting column.

-

Step 2: Preparation of the Chloroacetyl Reagent

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A concentration of 10-50 mM is typical.

-

Vortex the solution until the reagent is fully dissolved. Due to the susceptibility of the chloroacetyl group to hydrolysis, do not prepare stock solutions for long-term storage.

Step 3: The Conjugation Reaction

-

Add the desired molar excess of the this compound stock solution to the prepared biomolecule solution while gently stirring or vortexing. A 10- to 50-fold molar excess of the reagent over the biomolecule is a good starting point for optimization.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The optimal time and temperature will depend on the reactivity of the specific cysteine(s).

-

The reaction progress can be monitored by taking aliquots at different time points and analyzing them by LC-MS to observe the formation of the conjugate.

Step 4: Quenching the Reaction

-

To stop the reaction and consume any unreacted chloroacetyl reagent, add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration of 20-50 mM.

-

Incubate for an additional 30 minutes at room temperature.

Step 5: Purification of the Conjugate

-

Remove the excess chloroacetyl reagent, quenching reagent, and other small molecules from the conjugate using a size-exclusion chromatography (SEC) column or through diafiltration.[10]

-

Monitor the elution profile using UV absorbance at 280 nm. The protein conjugate will typically elute in the void volume or early fractions.

-

Pool the fractions containing the purified conjugate.

Step 6: Characterization of the Conjugate

-

Confirmation of Conjugation: Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) or degree of labeling.[11][12] The mass of the conjugate will increase by the mass of the attached N-(carboxymethyl)glycylglycylglycine moiety for each reacted cysteine.

-

Purity Analysis: Assess the purity and aggregation state of the final conjugate using size-exclusion chromatography (SEC-HPLC) and SDS-PAGE.[13]

-

Functional Analysis: Perform relevant biological assays to ensure that the conjugation process has not compromised the activity of the biomolecule.

Optimization and Troubleshooting

| Parameter | Recommended Range | Rationale and Optimization Considerations |

| pH | 7.5 - 8.5 | Balances the need for thiolate anion formation (pKa of cysteine thiol is ~8.5) with minimizing off-target reactions with other nucleophilic residues like lysine, which become more reactive at higher pH.[1] |

| Molar Excess of Reagent | 10 - 50 fold | A higher excess can drive the reaction to completion but also increases the risk of off-target modifications. Start with a lower excess and increase as needed based on conjugation efficiency. |

| Temperature | 4°C to Room Temperature | Lower temperatures can improve selectivity and are gentler on sensitive biomolecules, but will require longer reaction times. Room temperature reactions are typically faster. |

| Reaction Time | 2 - 16 hours | Monitor the reaction progress by LC-MS to determine the optimal time for your specific system. Prolonged reaction times can increase the likelihood of side reactions. |

Troubleshooting Common Issues:

-

Low Conjugation Efficiency:

-

Ensure complete reduction of disulfide bonds if applicable.

-

Verify the pH of the reaction buffer.

-

Increase the molar excess of the chloroacetyl reagent.

-

Increase the reaction time or temperature.

-

-

Off-Target Labeling:

-

Decrease the pH of the reaction buffer (towards 7.5).

-

Reduce the molar excess of the chloroacetyl reagent.

-

Decrease the reaction time and temperature.

-

-

Protein Aggregation:

-

The glycylglycylglycine spacer is hydrophilic and should help mitigate aggregation. However, if the payload is very hydrophobic, aggregation can still occur.[14]

-

Work at lower protein concentrations.

-

Include solubility-enhancing excipients in the buffer.

-

Conclusion

This compound is a valuable reagent for the site-specific modification of cysteine residues in biomolecules. The formation of a stable thioether bond provides a distinct advantage over reversible chemistries, particularly for the development of in vivo therapeutics. The integrated hydrophilic peptide spacer can further enhance the properties of the resulting conjugate. By following the detailed protocol and optimization guidelines presented in this application note, researchers can effectively utilize this reagent to create well-defined and stable bioconjugates for a wide range of applications in drug discovery and development.

References

- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.

- Badescu, G., et al. (2014). Bridging disulfides for stable and defined antibody-drug conjugates.

- Dennler, P., et al. (2014). Thioether-based antibody-drug conjugates and their use for the treatment of cancer.

- Fischer, E., & Fourneau, E. (1901). Ueber einige Derivate des Glycocolls. Berichte der deutschen chemischen Gesellschaft, 34(2), 2868–2877.

- Font, J., et al. (2017). A new methodology for the N-terminal selective chemical modification of peptides and proteins with a C-terminal thioester. Organic & biomolecular chemistry, 15(31), 6574-6580.

- Gauchet, C., et al. (2006). Site-specific conjugation of a lanthanide-DOTA derivative to a an antibody: toward the generation of a generic immunoconjugate for in vivo imaging.

- Greg T. Hermanson, Bioconjugate Techniques, 3rd Edition, Academic Press, 2013.

- Hansen, P. R., et al. (2005). A-chain C-terminal-extended insulin analogues. Journal of peptide science, 11(11), 755-763.

- Hofmann, M. H., et al. (2017). A novel method for the site-specific, covalent attachment of a single payload to an antibody. mAbs, 9(7), 1058-1067.

- Kolodych, S., et al. (2015). A new universal platform for the conjugation of biomolecules.

- Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry–A European Journal, 26(68), 15838-15842.

- Lu, Y., et al. (2018).

- Lyon, R. P., et al. (2014). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.

- Patterson, J. T., et al. (2014). A helix-stabilizing linker improves subcutaneous bioavailability of a helical peptide independent of linker lipophilicity.

- Pasut, G., & Veronese, F. M. (2012). State of the art in PEGylation: the great versatility of a common polymer. Progress in Polymer Science, 37(12), 1631-1661.

- PurePEG. (2025). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design.

- Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. (2022). MDPI.

- Sigma-Aldrich. (n.d.). N-(CHLOROACETYL)GLYCYLGLYCINE AldrichCPR.

- Sigma-Aldrich. (n.d.). Gly-Gly (G1002)

- Strop, P., et al. (2013). Location matters: site of conjugation modulates stability and pharmacokinetics of antibody-drug conjugates. Chemistry & biology, 20(2), 161-167.

- Takaoka, Y., et al. (2013). A new platform for site-specific conjugation of a payload to an antibody.

- Thermo Fisher Scientific. (n.d.).

- Tocris Bioscience. (n.d.). Peptide stability and storage.

- van der Vlist, R., et al. (2011). Covalent docking of a T-cell epitope into a major histocompatibility complex class I molecule. Journal of the American Chemical Society, 133(41), 16499-16507.

- Voynikov, Y., et al. (2015). DIRECT LINKAGE OF CHLOROACETAMIDES OF AMINO ACIDS TO THEOPHYLLINE. PHARMACIA, 62(1).

- ChemicalBook. (2026). CHLOROACETYL-GLYCYL-GLYCINE | 15474-96-1.

- Dederer, V., Knapp, S., & Mathea, S. (2024).

- Cayman Chemical. (2024).

- Google Patents. (2022).

- Journal of Controlled Release. (2021).

- Justia Patents. (2023).

- Creative Proteomics. (n.d.).

- eLife. (2016). Labeling proteins inside living cells using external fluorophores for microscopy.

- Mass Spectrometry: A Textbook, 3rd Edition. (2011). Springer.

- MDPI. (2022).

- MDPI. (2021).

- Master Organic Chemistry. (2015). Thiols And Thioethers.

- protocols.io. (2024).

- PubMed Central (PMC). (2020).

- PubMed Central (PMC). (2017).

- PubMed Central (PMC). (2025).

- ResearchGate. (2024). N-terminus Gly labeling of proteins. a A user-friendly protocol...

- ResearchGate. (n.d.).

- ResearchGate. (2022).

- Semantic Scholar. (2024).

- Cheméo. (n.d.). Chemical Properties of Glycylglycylglycylglycine (CAS 637-84-3).

- Google Patents. (2016).

- Google Patents. (2013). CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine.

- Broad Institute. (2018). ( 12 ) Patent Application Publication ( 10 ) Pub . No .: US 2020/0256862 A1.

- TCS Education System Libraries. (n.d.).

- PubMed Central (PMC). (2025). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides.

- ResearchGate. (n.d.). (PDF) Single-site glycine-specific labeling of proteins.

- PubMed Central (PMC). (2013). Or transfer dissociation (ETD): The mass spectrometric breakthrough essential for O‐ GlcNAc protein site assignments.

- AVESİS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.

- Agilent Technologies. (n.d.).

Sources

- 1. CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine - Google Patents [patents.google.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. d-nb.info [d-nb.info]

- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.unipd.it [research.unipd.it]

- 7. purepeg.com [purepeg.com]

- 8. broadinstitute.org [broadinstitute.org]

- 9. protocols.io [protocols.io]

- 10. mdpi.com [mdpi.com]

- 11. msf.ucsf.edu [msf.ucsf.edu]

- 12. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. bsphs.org [bsphs.org]

Technical Guide: Chemical Installation of Sortase-Ready Tags via N-(Chloroacetyl)glycylglycylglycine

This Application Note is designed to guide researchers through the site-specific modification of enzymes using N-(Chloroacetyl)glycylglycylglycine (Cl-Ac-GGG) . This specific reagent serves a critical function: it chemically converts a Cysteine residue into a pseudo-N-terminal triglycine (GGG) motif. This motif acts as a nucleophile for Sortase A-mediated ligation (Sortagging) , enabling the site-specific attachment of diverse probes (fluorophores, drugs, affinity tags) to internal or C-terminal sites of an enzyme, bypassing the limitations of genetic N-terminal tagging.[1][2]

Introduction & Mechanistic Principles[1][2][3][4]

The Challenge: Limitations of Genetic Tagging

Sortase A (SrtA) transpeptidation is a gold standard for site-specific protein labeling. Classically, it requires two components:

-

A "Sortase motif" (LPXTG) usually fused to the C-terminus of a target protein.[1][3][4]

-

An oligoglycine nucleophile (GGG) usually located at the N-terminus of a probe.

However, many experimental designs require the reverse: labeling an enzyme with a probe containing the LPXTG motif. This demands that the enzyme itself possesses the GGG nucleophile. While genetic fusion of N-terminal GGG is possible, it is often cleaved in vivo by methionine aminopeptidases, buried in the protein core, or restricted solely to the N-terminus.

The Solution: Chemical Installation via Cl-Ac-GGG

This compound acts as a heterobifunctional linker. The chloroacetyl moiety is an electrophile that reacts specifically with the sulfhydryl group of a Cysteine residue via nucleophilic substitution (

Mechanism of Action[1]

-

Activation: At physiological pH (7.0–8.0), the Cysteine thiol deprotonates to a thiolate anion (

). -

Attack: The thiolate attacks the methylene carbon of the chloroacetyl group.

-

Substitution: Chloride is displaced, forming a covalent thioether bond.

-

Result: The Cysteine side chain is converted into a spacer terminating in a Gly-Gly-Gly amine, ready to accept an LPXTG-tagged molecule via Sortase.

Experimental Workflow & Logic

Pathway Diagram: From Cysteine to Labeled Enzyme

The following diagram illustrates the complete workflow, from the initial chemical modification to the enzymatic ligation.

Caption: Figure 1. Two-step workflow converting a surface Cysteine into a Sortase-reactive site using Cl-Ac-GGG, followed by ligation with an LPETG probe.

Detailed Protocol

Phase A: Reagent Preparation

This compound can be custom synthesized or purchased.

-

Molecular Weight: ~249.65 Da

-

Solubility: Soluble in water or DMSO.

-

Stock Solution: Prepare a 100 mM stock in dry DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the chloroacetyl group.

Phase B: Site-Specific Labeling (Chemical Step)

Prerequisites:

-

Target Enzyme: Must contain a solvent-exposed Cysteine. If the enzyme has critical active-site Cysteines, they must be protected or mutated, or this method is not suitable.

-

Buffer: 50 mM HEPES or Sodium Phosphate, 150 mM NaCl, pH 7.5–8.0. Avoid Tris buffers if possible, as the primary amine can weakly compete over long durations, though chloroacetyl is fairly specific to thiols at this pH.

Step-by-Step Procedure:

-

Reduction (Critical):

-

Dilute the enzyme to 50–100 μM in the Reaction Buffer.

-

Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 1 mM (or 10-fold molar excess over enzyme).

-

Why: Disulfide bonds block accessibility. TCEP is preferred over DTT because TCEP does not contain thiols that would scavenge the Cl-Ac-GGG reagent.

-

Incubate for 30 minutes at Room Temperature (RT).

-

-

Alkylation Reaction:

-

Add Cl-Ac-GGG stock to the reduced protein solution.

-

Final Concentration: 2–5 mM (aim for 20x to 50x molar excess over protein).

-

Note: The high excess drives the reaction to completion and accounts for slow hydrolysis of the chloroacetyl group.

-

Incubate at 25°C for 2 hours or 4°C overnight in the dark.

-

Optimization: If precipitation occurs, reduce reagent concentration or add 10% glycerol.

-

-

Quenching & Purification:

-

Quench the reaction by adding DTT to 10 mM (scavenges remaining alkylating agent).

-

Purify immediately to remove excess small molecules (Cl-Ac-GGG, TCEP, DTT).

-

Method: Zeba Spin Desalting Columns (7K MWCO) or dialysis against Sortase Reaction Buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

-

Result: You now have GGG-Enzyme .

-

Phase C: Sortase-Mediated Ligation (Enzymatic Step)

-

Reaction Setup:

-

Mix the following in a microcentrifuge tube:

-

GGG-Enzyme (Nucleophile): 10–20 μM

-

Probe-LPETG (Substrate): 50–100 μM (5x excess)

-

Sortase A (Enzyme): 2–5 μM (Pentamutant SrtA is recommended for higher efficiency).

-

Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂ (Calcium is essential for wt-SrtA activity).

-

-

-

Incubation:

-

Incubate at 4°C for 4–12 hours or RT for 1–2 hours.

-

-

Purification:

-

Remove Sortase (usually His-tagged) and excess Probe-LPETG using Ni-NTA resin and size-exclusion chromatography (SEC).

-

Data Analysis & Validation

Quantitative Assessment Table

Use this table to track the efficiency of your modification steps.

| Metric | Method | Expected Outcome | Troubleshooting |

| Thiol Consumption | Ellman's Assay (DTNB) | >95% reduction in free thiols compared to TCEP-only control. | If high thiols remain: Increase Cl-Ac-GGG concentration or reaction time. Check pH. |

| Mass Shift (Step 1) | ESI-MS / LC-MS | +213.2 Da shift (Addition of -CH2-CO-Gly-Gly-Gly). | If +0 Da: Reagent hydrolyzed or Cys oxidized. If +426 Da: Double labeling (non-specific). |

| Ligation Efficiency | SDS-PAGE (Coomassie/Fluorescence) | Appearance of higher MW band (Protein + Probe). | If low yield: Check Calcium levels; Ensure GGG-Enzyme was not aggregated. |

Mass Spectrometry Verification Logic

The theoretical mass shift is calculated as follows:

-

Added Moiety: -CH2-CO-NH-CH2-CO-NH-CH2-CO-NH-CH2-COOH (Formula:

) -

Calculation:

-

MW of Cl-Ac-GGG (

) ≈ 249.65 Da -

Loss of HCl (

from Cys, -

Net Mass Shift: 249.65 - 36.46 ≈ 213.19 Da

-

References

-

Popp, M. W., & Ploegh, H. L. (2011). Making and breaking peptide bonds: protein engineering using sortase.[2] Angewandte Chemie International Edition, 50(22), 5024-5032. [Link]

-

Witte, M. D., et al. (2012). Preparation of unnatural N-to-N-linked ubiquitin dimers via a Sortase A-mediated approach. Proceedings of the National Academy of Sciences, 109(30), 11993-11998. [Link]

-

Antos, J. M., et al. (2017). Site-specific protein labeling via sortase-mediated transpeptidation.[1][2][4] Current Protocols in Protein Science, 89(1), 15-3. [Link]

-

Theile, C. S., et al. (2013). Site-specific N-terminal labeling of proteins using sortase-mediated reactions.[1][2][5][6][4][7] Nature Protocols, 8(9), 1800-1807. [Link]

Sources

- 1. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. JP2014525904A - Using sortase to install click chemistry handles for protein ligation - Google Patents [patents.google.com]

Coupling N-(Chloroacetyl)glycylglycylglycine to amine-functionalized surfaces

Application Notes & Protocols

Topic: Coupling N-(Chloroacetyl)glycylglycylglycine to Amine-Functionalized Surfaces

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Surface Bio-functionalization

The ability to controllably immobilize bioactive molecules onto surfaces is a cornerstone of modern biomedical research and drug development.[1][2] From creating more biocompatible implants to developing high-throughput screening arrays and targeted drug delivery systems, the precise engineering of bio-interfaces is paramount.[3][4] This guide provides a detailed protocol and the underlying scientific principles for the covalent attachment of a specific peptide, this compound, to amine-functionalized surfaces. This method leverages the robust and efficient reaction between a chloroacetyl moiety and a primary amine to form a stable thioether bond, a widely utilized bioconjugation strategy.[5][6]

The choice of this compound is significant for several reasons. The chloroacetyl group serves as a reactive handle for covalent attachment, while the glycylglycylglycine peptide spacer can provide flexibility and reduce steric hindrance, potentially improving the accessibility and function of a subsequently attached biomolecule.[7] This guide will provide the user with the necessary knowledge to successfully perform this conjugation, troubleshoot potential issues, and understand the critical parameters that govern the reaction's success.

The Chemistry of Chloroacetylation: A Mechanistic Overview

The core of this protocol lies in the nucleophilic substitution reaction between the primary amine groups on the functionalized surface and the electrophilic chloroacetyl group of the peptide. This reaction proceeds via an SN2 mechanism, resulting in the formation of a stable and covalent amide bond and the release of hydrochloric acid.[8][9]

The reaction is typically carried out in the presence of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA), to neutralize the HCl byproduct.[5][6] This is crucial as the accumulation of acid can protonate the surface amines, rendering them non-nucleophilic and halting the reaction.

Experimental Workflow: From Surface Preparation to Peptide Immobilization

The overall process can be broken down into two main stages: the preparation of the amine-functionalized surface and the subsequent coupling of this compound.

Sources

- 1. Peptide-Functionalized Nanomedicine: Advancements in Drug Delivery, Diagnostics, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide-Functionalized Nanomedicine: Advancements in Drug Delivery, Diagnostics, and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

High-Yield Conjugation of N-(Chloroacetyl)glycylglycylglycine: Technical Guide & Troubleshooting

Introduction: The Chemistry of Reliability

As researchers, we often treat bioconjugation as a simple "mix and stir" procedure.[1] However, the conjugation of N-(Chloroacetyl)glycylglycylglycine (Cl-Ac-GGG) to a thiol-bearing target is a delicate balance of kinetics.[1] Unlike the hyper-reactive iodoacetyl group, the chloroacetyl moiety is a "moderate" electrophile. This provides a distinct advantage: higher chemoselectivity for thiols over amines (Lysine/N-terminus).[1]

However, this lower reactivity comes with a cost: the reaction is slower, making it more susceptible to competitive hydrolysis and oxidation.[1] The inclusion of the triglycine (GGG) spacer improves water solubility and steric accessibility, but it does not alter the fundamental electrophilicity of the warhead.

To improve yield, we must shift from a "trial and error" mindset to a mechanistic optimization strategy.[1] This guide outlines the causal factors affecting yield and provides a self-validating protocol to ensure consistency.

Critical Parameters & Optimization Logic

The reaction follows an SN2 mechanism where the thiolate anion (RS⁻) attacks the methylene carbon of the chloroacetyl group, displacing the chloride ion.

Key Variables Affecting Yield[1][2][3][4]

| Parameter | Optimal Range | Mechanistic Rationale |

| pH | 7.5 – 8.0 | Thiols (pKa ~8.[1]5) must be deprotonated to thiolate anions (RS⁻) to react.[1] Below pH 7.0, reaction is too slow.[1] Above pH 8.5, hydrolysis of the Cl-Ac group and amine reactivity increase significantly. |

| Buffer | Phosphate / HEPES | Non-nucleophilic buffers are essential.[1] Avoid Tris or primary amine buffers at high concentrations, as they can slowly react with the Cl-Ac group at pH > 8.[1]0. |

| Stoichiometry | 1.5 – 5.0 equiv. | Because Cl-Ac is prone to hydrolysis (reacting with water), a molar excess of the Cl-Ac-GGG peptide is required to drive the reaction to completion before the warhead degrades.[1] |

| Additives | EDTA (1-5 mM) | Chelation of divalent metals (Cu²⁺, Fe³⁺) is critical to prevent metal-catalyzed oxidation of thiols to disulfides (which are unreactive).[1] |

| Solvent | DMSO/DMF (if needed) | The GGG spacer helps solubility, but if the payload attached to the peptide is hydrophobic, 10-20% organic co-solvent prevents aggregation, ensuring the electrophile is accessible. |

Visualizing the Reaction Pathways

Understanding the competition between the desired pathway and side reactions is crucial for troubleshooting.

Figure 1: Reaction landscape of Chloroacetyl conjugation.[1] The goal is to maximize the green pathway while suppressing the red competitive pathways.

Validated Experimental Protocol

This protocol is designed to be self-validating . If a step fails, the checkpoints allow you to identify exactly where the issue occurred.

Materials

-

Buffer A: 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0 (Degassed).[1]

-

Reducing Agent: Immobilized TCEP Disulfide Reducing Gel (Thermo Fisher or similar) OR soluble TCEP-HCl.[1]

-

Stock Peptide: Cl-Ac-GGG-Peptide dissolved in dry DMSO (10-50 mM).

Step-by-Step Workflow

Step 1: Thiol Preparation (The "Clean Slate" Step) [1]

-

Action: Incubate your protein/thiol target with reducing agent to ensure all cysteines are free (-SH) and not disulfides (-S-S-).[1]

-

Critical Detail: Do not carry soluble TCEP into the conjugation reaction if possible. Although TCEP is often cited as compatible, it acts as a weak nucleophile toward haloacetyls, consuming your reagent and lowering yield [1].[1]

-

Recommendation: Use a spin desalting column (e.g., Zeba) to remove the reducing agent into Buffer A immediately before conjugation.[1]

Step 2: The Conjugation Reaction

-

Action: Add the Cl-Ac-GGG-Peptide stock to the thiol solution.

-

Ratio: Use 3–5 molar equivalents of peptide over thiol.

-

Condition: Incubate at 25°C for 2–4 hours or 4°C overnight .

-

Environment: Perform under N₂ atmosphere or in a closed tube to prevent re-oxidation.

Step 3: Quenching & Validation

-

Action: Add excess DTT (10 mM) or Mercaptoethanol to quench unreacted Cl-Ac groups.[1]

-

Validation: Analyze via LC-MS.

Troubleshooting Center (Q&A)

Issue 1: Low Conjugation Yield (< 20%)

Q: I see mostly unreacted protein by MS, even after 4 hours. Is the Cl-Ac group dead? A: This is likely an issue of thiol oxidation or pH .

-

Check Thiol State: If your protein formed disulfides before the peptide arrived, the reaction cannot happen.[1] Test: Treat a small aliquot with Ellman’s Reagent.[1] If no yellow color develops, your thiols are oxidized.[1]

-

Check pH: At pH 7.0, chloroacetyl reacts very slowly.[1] Ensure your final reaction pH is 7.8 – 8.0 .[1]

-

Check Reagent Integrity: Dissolve your Cl-Ac peptide in DMSO immediately before use.[1] If stored in water/buffer, it has likely hydrolyzed (Cl replaced by OH).[1]

Issue 2: "Dead" Reagent (TCEP Interference)

Q: I added TCEP to keep the reaction reduced, but the reaction stopped halfway. A: TCEP can react with alkyl halides. While TCEP is compatible with maleimides, it reacts with alpha-haloacetyls to form phosphonium salts, effectively scavenging your conjugation reagent [2].[1]

-

Fix: Reduce first, desalt, then conjugate. If you must have a reducing agent present, use TCEP-HCl at the lowest effective concentration (e.g., 0.5 eq relative to peptide) and increase the peptide excess to compensate for loss.[1]

Issue 3: Precipitation upon Peptide Addition

Q: As soon as I add the Cl-Ac-GGG peptide, the solution turns cloudy. A: The peptide is aggregating. Even with the "GGG" spacer, the payload might be hydrophobic.

-

Fix: Ensure the reaction mixture contains 10-20% DMSO or DMF .[1] Add the peptide dropwise while vortexing.[1]

Issue 4: Selectivity (Lysine Modification)

Q: I see double-labeling on a protein with only one Cysteine. A: You are alkylating Lysines (amines).[1] This happens if the pH is too high (> 8.[1]5) or the reaction time is too long.

-

Fix: Lower pH to 7.5 . Chloroacetyl is much more specific for thiols at this pH.[1] Alternatively, perform the reaction at 4°C overnight; the activation energy difference favors the thiol reaction over the amine reaction at lower temperatures.

Troubleshooting Decision Tree

Use this flow to diagnose specific failures in your experiment.

Figure 2: Diagnostic logic for identifying the root cause of conjugation failure.[1]

References

-

Henkel, M. et al. (2016).[1] Reaction of Tris(2-carboxyethyl)phosphine (TCEP) with Maleimide and α-Haloacyl Groups: Anomalous Elution of TCEP by Gel Filtration. Bioconjugate Chemistry, 27(11), 2753–2759.[1] Link[1]

-

Schelté, P. et al. (2000).[1] Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 118-123.[1] Link[1]

-

Bachem Technical Support. (2022).[1] The Thiol-Maleimide Reaction: A Guide (Comparison with Haloacetyls). Link

-

Thermo Fisher Scientific. (2023).[1] Thiol-Reactive Probe Labeling Protocol. Link

Sources

Reducing non-specific binding of chloroacetyl-triglycine linkers

Technical Support Center: Reducing Non-Specific Binding of Chloroacetyl-Triglycine Linkers

Welcome to the Covalent Probe Optimization Center

Subject: Technical Guide for Cl-Ac-GGG (Chloroacetyl-Triglycine) Linker Specificity Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Welcome. If you are accessing this module, you are likely observing high background signal, "sticky" probe behavior, or off-target labeling in your covalent modification workflows. The Chloroacetyl-Triglycine (Cl-Ac-GGG) system is a powerful but nuanced tool. Unlike the hyper-reactive iodoacetamide or the reversible maleimide, the chloroacetamide warhead sits in a "Goldilocks" zone of reactivity—requiring precise tuning to function correctly.

This guide moves beyond basic protocols to address the physicochemical roots of non-specific binding (NSB) in this specific linker class.

Module 1: The Mechanism of NSB

To fix the problem, we must first diagnose the source.[1] NSB in Cl-Ac-GGG probes generally stems from two distinct failure modes: Kinetic Promiscuity (Warhead-driven) and Thermodynamic Aggregation (Linker-driven).

Kinetic Promiscuity (The Warhead)

The chloroacetamide group is an electrophile that targets thiols (Cysteine) via nucleophilic substitution (

-

The Trap: At pH > 8.5, the deprotonation of Lysine amines (

) and Histidine imidazoles ( -

The Fix: You must operate in a pH window where Cysteine is a thiolate (

) but Lysine remains protonated (

Thermodynamic Aggregation (The Linker)

The Triglycine (GGG) spacer is often chosen for flexibility, but it is not inert.

-

The Trap: While GGG is hydrophilic compared to alkyl chains, it lacks the solvation power of PEG. If your payload (fluorophore, biotin, or degrader) is hydrophobic, the GGG linker cannot prevent the formation of micelle-like aggregates. These aggregates stick to hydrophobic patches on non-target proteins (e.g., Albumin, Tubulin) or plasticware.

-

The Evidence: If your background signal is "speckled" or resists high-salt washes, you are likely dealing with aggregation, not covalent off-target reaction.

Module 2: Visualizing the Troubleshooting Logic

Use this decision tree to isolate your specific issue.

Figure 1: Diagnostic logic for distinguishing between covalent off-target reactivity and physical non-specific binding.

Module 3: Optimized Protocols

Protocol A: The "Specific Window" Labeling Workflow

Use this for cell lysates or purified proteins to maximize Cys-selectivity.

Reagents:

-

Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5 (Strictly controlled).

-

Quencher: 100 mM DTT (Freshly prepared).

-

Additive: 0.01% Tween-20 (Prevents GGG-linker aggregation).

Step-by-Step:

-

Preparation: Dilute protein target to 1 mg/mL in Buffer.

-

Titration: Add Cl-Ac-GGG probe at 1:1 to 1:5 molar excess relative to the target protein. Do not exceed 10 µM final concentration unless necessary.

-

Incubation: Incubate at 25°C for 60 minutes .

-

Note: Avoid 37°C if possible; heat accelerates entropic (non-specific) collisions more than the specific reaction.

-

-

Quenching (Critical): Add DTT to a final concentration of 10 mM. Incubate for 10 minutes.

-

Why: This scavenges unreacted probe immediately. Without this, the probe continues to react with random nucleophiles during downstream processing (e.g., SDS-PAGE sample prep).

-

-

Analysis: Proceed to Western Blot or Mass Spec.

Protocol B: The "High-Stringency" Wash (For Proteomics/Beads)

Use this if you see high background on Streptavidin beads or IP inputs.

Reagents:

-

Wash Buffer A: PBS + 0.1% SDS (Denaturing wash).

-

Wash Buffer B: PBS + 4M Urea (Chaotropic wash).

Method:

-

After pull-down, wash beads 3x with Wash Buffer A . SDS is essential to strip hydrophobic aggregates formed by the GGG linker.

-

Wash 2x with Wash Buffer B . This disrupts hydrogen bonding networks often formed by peptide linkers.

-

Final wash 3x with PBS to remove detergents/urea before elution.

Module 4: Comparative Data & FAQ

Data Table: Electrophile Reactivity & Specificity

| Warhead | Reactivity ( | Cys Specificity | Stability (pH 7.[2]5) | NSB Risk |

| Iodoacetamide | High | Low (Hits Lys/His) | Low (Light sensitive) | High |

| Chloroacetamide | Moderate | High | High | Moderate |

| Acrylamide | Low | Very High | Very High | Low |

| Vinyl Sulfone | Low-Moderate | High | High | Low |

Note: Chloroacetamide is preferred over Acrylamide when the target cysteine is not perfectly positioned (proximity-enabled) because it has slightly higher intrinsic reactivity, allowing it to capture transient states.

Frequently Asked Questions

Q1: My Cl-Ac-GGG probe precipitates when added to the buffer. What is happening? A: This is the "Hydrophobic Payload" effect. The GGG linker is not polar enough to solubilize large hydrophobic fluorophores (like BODIPY) or degraders.

-

Solution: Dissolve the probe in DMSO at 100x concentration. Add the buffer to the probe slowly while vortexing, or switch to a PEG-linked variant (e.g., Cl-Ac-PEG4-GGG) to improve solubility [1].

Q2: I see labeling in my "No Probe" control. How? A: This is likely autofluorescence or antibody cross-reactivity, not the linker. However, if you mean you see labeling in a "Competition Control" (where you pre-blocked active sites), then your probe is binding non-specifically to other residues (Lysines).

-

Solution: Lower your pH to 7.2. At this pH, Lysine is almost entirely protonated (

) and unreactive toward chloroacetamide [2].

Q3: Can I use TCEP instead of DTT to quench? A: Yes, but DTT is generally faster for quenching alkylators due to its two thiols. However, TCEP is preferred if you need to keep the protein's native disulfides intact (at low concentrations), as DTT is a stronger reducing agent. For pure quenching of the probe, DTT is more cost-effective and efficient.

Module 5: References

-

Design of Covalent Probes & Linker Hydrophobicity

-

Title: Strategies for Covalent Labeling of Long RNAs (Discusses linker solubility and background)

-

Source: NIH / PMC

-

URL:[Link]

-

-

Chloroacetamide Reactivity & pH Dependence

-

General Strategies for Reducing NSB

-

Title: 4 Ways to Reduce Non-Specific Binding in SPR Experiments

-

Source: Nicoya Lifesciences

-

URL:[Link]

-

-

Triglycine Linker Properties

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of N-(Chloroacetyl)glycylglycylglycine (Cl-Ac-Gly-Gly-Gly-OH)

Executive Summary

N-(Chloroacetyl)glycylglycylglycine is a critical intermediate, often used as a linker in peptide-drug conjugates (PDCs) or as a precursor for macrocyclization via thioether formation.[1] Its purification presents a unique paradox: the molecule is inherently polar due to the triglycine backbone, yet it carries a reactive electrophile (the chloroacetyl group) that is susceptible to hydrolysis.

This guide moves beyond generic peptide protocols. It addresses the specific physicochemical tension between retention (requiring polar-embedded phases) and stability (requiring strict pH control).

Part 1: Method Development & Optimization (FAQs)

Q1: My standard C18 column shows poor retention. Why is the peptide eluting in the void volume?

A: While the chloroacetyl group adds some hydrophobicity, the Gly-Gly-Gly backbone is extremely hydrophilic. On a standard C18 column with high phase collapse risk, the molecule may not interact sufficiently with the stationary phase in high-aqueous conditions.

Recommended Protocol:

-

Stationary Phase: Switch to a C18-Aq (Polar Endcapped) or a C18-PFP (Pentafluorophenyl) column. These phases prevent pore dewetting in 100% aqueous conditions and offer alternative selectivity (dipole-dipole interactions) for the glycine backbone.

-

Initial Gradient: Start at 0% B (Organic) and hold for 2-3 minutes before ramping. This allows the analyte to partition effectively before elution.

Q2: Which mobile phase system ensures both separation and stability?

A: You must use an acidic mobile phase. The chloroacetyl group is an alkylating agent; at neutral or basic pH (pH > 7), it undergoes rapid hydrolysis to form the hydroxyacetyl derivative (HO-Ac-Gly-Gly-Gly-OH) or cyclizes.

Optimized Mobile Phase:

-

Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)[2]

-

Solvent B: Acetonitrile (ACN) + 0.1% TFA[2]

-

Why TFA? The pH of ~2.0 suppresses the ionization of the C-terminal carboxylic acid (pKa ~3.6), increasing hydrophobicity and retention. Crucially, the chloroacetyl moiety is most stable at pH < 4.

Q3: Can I use Formic Acid instead of TFA for LC-MS compatibility?

A: Yes, but with a caveat. Formic acid (0.1%) yields a pH of ~2.6–2.8. While this is safe for stability, it is less effective at ion-pairing than TFA. You may observe broader peaks and slightly reduced retention.[3] If MS sensitivity is paramount, use Difluoroacetic acid (DFA) as a compromise—it offers the ion-pairing strength of TFA with the volatility of formic acid.

Part 2: Experimental Workflow & Visualization

The following diagram outlines the critical decision points in the purification workflow, specifically designed to minimize residence time in solution and prevent hydrolysis.

Figure 1: Optimized Purification Workflow. Note the emphasis on acidic dissolution and immediate lyophilization to preserve the chloroacetyl "warhead".

Part 3: Stability & Troubleshooting (FAQs)

Q4: I see a "Ghost Peak" eluting just before my main product. What is it?

A: This is the classic signature of hydrolysis.

-

Identity: N-(Hydroxyacetyl)glycylglycylglycine.

-

Mechanism: Water attacks the alpha-carbon of the chloroacetyl group, displacing the chloride.

-

Cause: Sample sat in the autosampler too long at room temperature, or the pH was not sufficiently acidic.

-

Fix:

-

Keep the autosampler at 4°C .

-

Dissolve the sample immediately before injection.

-

Verify the mobile phase pH is < 3.0.

-

Q5: How do I distinguish the Product from the Starting Material (H-Gly-Gly-Gly-OH)?

A: Elution order is your primary indicator.

-

H-Gly-Gly-Gly-OH: Highly polar, elutes near the void volume (early).

-

Cl-Ac-Gly-Gly-Gly-OH: The chloroacetyl group adds hydrophobic bulk. It will elute later than the starting material.

-

Data Validation: Use the table below to interpret your chromatogram.

Table 1: Relative Elution Order & Identification

| Compound | Relative Retention (k') | UV Characteristic | Mass Shift (vs. SM) |

| H-Gly-Gly-Gly-OH (Start Material) | Low (0.5 - 1.0) | End absorption only | 0 |

| HO-Ac-Gly-Gly-Gly-OH (Hydrolysis) | Medium | End absorption | +58 Da (vs SM) / -18 Da (vs Product)* |

| Cl-Ac-Gly-Gly-Gly-OH (Target) | High (2.0 - 3.5) | End absorption | +76 Da (vs SM) |

*Note: Mass shift depends on ionization. Cl-Ac shows a distinct 3:1 isotope pattern (Cl35/Cl37).

Q6: My peak is tailing significantly. Is the column dead?

A: Not necessarily. Tailing in glycine-rich peptides is often due to secondary silanol interactions .

-

Diagnosis: The free carboxylic acid at the C-terminus interacts with residual silanols on the silica surface.

-

Solution: Increase the ionic strength of the buffer. Add 20 mM Ammonium Phosphate (pH 2.5) to the aqueous mobile phase (if not using MS). If using MS, ensure your TFA is fresh and high-grade (0.1%).

Part 4: Scale-Up & Recovery Logic

Q7: Can I use rotary evaporation to remove the acetonitrile?

A: Proceed with extreme caution. Rotary evaporation often involves heating water baths (>30°C). Heat accelerates the hydrolysis of the C-Cl bond exponentially.

-

Better Approach: Freeze the fractions immediately (liquid nitrogen or dry ice/acetone bath) and lyophilize directly. The acetonitrile will sublime. If the volume is too large, use a rotary evaporator with the bath set to 20°C max and high vacuum to keep the internal temperature low.

Q8: Troubleshooting Logic Tree

Use this decision matrix to resolve purity issues rapidly.

Figure 2: Troubleshooting Logic Tree for Cl-Ac-Gly-Gly-Gly-OH Purification.

References

-

Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, vol. 251. Humana Press. Retrieved from [Link]

-

Sielc Technologies. (2025). Separation of Chloroacetyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

-

Morissette, M.-F., et al. (2017). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 148, 93–99.[4] Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of N-(Chloroacetyl)glycylglycylglycine: An NMR-Centric Comparative Analysis

For professionals in drug development and bioconjugation, the purity of starting reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable downstream applications. N-(Chloroacetyl)glycylglycylglycine, a key building block for site-specific peptide modification and the synthesis of advanced biomaterials, is no exception.[1][2][3] An impure reagent can lead to heterogeneous products, unpredictable reaction kinetics, and compromised biological activity.

This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of this compound, with a primary focus on the robust and structurally informative technique of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, compare NMR with orthogonal methods like High-Performance Liquid Chromatography (HPLC), and provide the data and protocols necessary for a comprehensive purity assessment.

The Challenge: Defining "Purity"

The term "purity" is multifaceted. It encompasses not only the absence of contaminants from the synthesis (e.g., unreacted starting materials, byproducts) but also the correct structural identity and the quantification of non-peptide components like counter-ions and residual solvents. A comprehensive purity assessment, therefore, requires a technique that is both qualitative and quantitative.

Part 1: Quantitative NMR (qNMR) - The Primary Method for Absolute Purity

Quantitative NMR (qNMR) stands out as a primary analytical method because it allows for the direct measurement of a compound's concentration or purity without the need for a specific reference standard of the analyte itself.[4] The fundamental principle of qNMR is that the area of an NMR signal (the integral) is directly proportional to the number of nuclei contributing to that signal.[4][5] By comparing the integral of a known, certified internal standard with the integrals of the analyte in the same solution, one can determine the analyte's absolute purity with high accuracy and traceability.[4]

Why qNMR is a Self-Validating System for Purity Assessment

Unlike chromatographic techniques that rely on the analyte's response to a detector (e.g., UV absorbance), which can vary between compounds, qNMR is based on a fundamental nuclear property. This makes it a powerful tool for:

-

Absolute Quantification: Determines purity without a calibration curve of the target molecule.[4]

-

Structural Confirmation: The NMR spectrum simultaneously confirms the identity of the molecule while quantifying it.

-

Impurity Identification: Signals from impurities can be identified, and in many cases, quantified.

-

Non-Destructive Analysis: The sample can be recovered and used for further experiments.[4][5]

Experimental Protocol: qNMR of this compound

Objective: To determine the absolute purity of a batch of this compound using ¹H qNMR.

Materials:

-

This compound sample

-

Certified Internal Standard (IS): Maleic Acid (purity ≥ 99.5%)

-

Deuterated Solvent: Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)

-

High-precision analytical balance

-

NMR spectrometer (400 MHz or higher recommended)

Methodology:

-

Preparation of the Internal Standard Stock: Accurately weigh approximately 20 mg of the certified maleic acid internal standard into a volumetric flask and dissolve in a known volume of D₂O. This stock solution allows for consistent and accurate addition of the IS.

-

Sample Preparation:

-

Accurately weigh approximately 15-20 mg of the this compound sample into an NMR tube. Record the mass precisely.

-

Accurately add a known mass of the internal standard (maleic acid) to the same NMR tube. A mass ratio that yields comparable signal integrals is ideal.

-

Add ~0.7 mL of D₂O to the tube, cap, and vortex thoroughly until both the sample and the standard are fully dissolved.

-

-

NMR Data Acquisition:

-

Rationale for Parameter Selection: The key to accurate quantification is ensuring that all signals are fully relaxed between pulses.

-

Instrument: 400 MHz NMR Spectrometer.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

-

Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and IS). A D1 of 30-60 seconds is typically a safe starting point for small molecules and peptides to ensure full magnetization recovery.

-

Number of Scans (NS): A minimum of 8 scans is recommended to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, followed by careful phasing and baseline correction to the spectrum.

-

Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet corresponding to the two protons of the chloroacetyl group (Cl-CH₂ ) is an excellent choice for integration as it is sharp and typically in a clear region of the spectrum (~4.2 ppm). For maleic acid, the singlet for its two vinyl protons (~6.3 ppm in D₂O) should be used.

-

-

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I : Integral value of the signal

-

N : Number of protons for the integrated signal (e.g., N_analyte = 2 for the Cl-CH₂ group)

-

MW : Molecular Weight

-

m : Mass

-

P_IS : Purity of the Internal Standard

-

Visualizing the Workflow and Structure

A clear workflow is essential for reproducible results. The structure of the molecule dictates its spectral fingerprint.

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Caption: Structure of this compound with proton labels.

Part 2: Orthogonal Methods - Building a Complete Purity Profile

While qNMR is a powerful primary method, a comprehensive analysis relies on orthogonal techniques that measure purity based on different chemical principles. This approach ensures that no impurity escapes detection.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the standard workhorse for peptide purity analysis.[6][7] It excels at separating the target peptide from closely related impurities.

-

Principle: Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[6][8] A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute compounds based on their hydrophobicity.[6][9]

-

Strengths:

-

Limitations:

-

Relative Quantification: Without a certified standard of the main peak, HPLC only provides relative purity (area percent of the main peak). It assumes all components have a similar response factor at the detection wavelength, which is often not the case.

-

Blind to Non-UV-Active Impurities: It will not detect impurities that lack a UV chromophore, such as salts or certain residual solvents.

-

Destructive: The sample is consumed during the analysis.

-

Amino Acid Analysis (AAA)

AAA is used to determine the net peptide content (NPC) of a sample.

-

Principle: The peptide is completely hydrolyzed into its constituent amino acids, which are then separated, detected, and quantified.[7]

-

Strengths:

-

Measures Peptide Content: It is the only common method that quantifies the actual amount of peptide in a lyophilized powder, which always contains water and counter-ions (like TFA).[7]

-

-

Limitations:

-

Destructive and Harsh: The acid hydrolysis process destroys the sample and can degrade certain amino acids.[5]

-

No Information on Intact Impurities: It provides no information about the purity of the intact peptide. A sample could have 80% NPC by AAA but be only 50% pure by HPLC due to peptide-related impurities.

-

Data Synthesis: A Comparative Overview

To provide a clear, objective comparison, the performance of each technique is summarized below.

| Feature | Quantitative NMR (qNMR) | RP-HPLC | Amino Acid Analysis (AAA) |

| Principle | Nuclear spin in a magnetic field | Differential partitioning | Quantitation of constituent amino acids |

| Quantification | Absolute (Primary Method)[4][10] | Relative (Area %) | Absolute (Net Peptide Content)[7] |

| Reference Standard | Requires a certified IS (different from analyte)[4] | Requires analyte standard for absolute quant. | Requires amino acid standards |

| Sample Integrity | Non-destructive[5] | Destructive | Destructive[5] |

| Impurity Detection | Detects all proton-containing impurities | Detects UV-active impurities[6] | Does not detect intact impurities |

| Key Information | Identity, absolute purity, impurity structure | Purity relative to other peptide species | Net peptide content |

| Primary Limitation | Lower sensitivity compared to HPLC/MS | Assumes equal detector response for all species | Provides no data on intact peptide purity |

A Holistic Approach to Purity Assessment

No single technique tells the whole story. A robust Certificate of Analysis for a high-quality reagent like this compound should leverage the strengths of these orthogonal methods.

Caption: Orthogonal methods provide a complete purity profile.

Conclusion and Recommendations

For researchers and drug development professionals, understanding the purity of this compound is paramount. While RP-HPLC is an indispensable tool for resolving closely related peptide impurities, its reliance on relative quantification can be misleading.

Quantitative NMR should be regarded as the gold standard for determining the absolute purity of this reagent. Its ability to provide structural confirmation and absolute quantification in a single, non-destructive experiment is unmatched. It directly measures the mass fraction of the target molecule, accounting for all proton-bearing impurities, including residual solvents and byproducts that may be invisible to HPLC's UV detector.

A truly comprehensive approach combines these techniques:

-